(6-(1,4-Dioxaspiro[4.5]decan-8-yloxy)pyridin-3-yl)methanamine (6-(1,4-Dioxaspiro[4.5]decan-8-yloxy)pyridin-3-yl)methanamine
Brand Name: Vulcanchem
CAS No.: 2034487-82-4
VCID: VC6632038
InChI: InChI=1S/C14H20N2O3/c15-9-11-1-2-13(16-10-11)19-12-3-5-14(6-4-12)17-7-8-18-14/h1-2,10,12H,3-9,15H2
SMILES: C1CC2(CCC1OC3=NC=C(C=C3)CN)OCCO2
Molecular Formula: C14H20N2O3
Molecular Weight: 264.325

(6-(1,4-Dioxaspiro[4.5]decan-8-yloxy)pyridin-3-yl)methanamine

CAS No.: 2034487-82-4

Cat. No.: VC6632038

Molecular Formula: C14H20N2O3

Molecular Weight: 264.325

* For research use only. Not for human or veterinary use.

(6-(1,4-Dioxaspiro[4.5]decan-8-yloxy)pyridin-3-yl)methanamine - 2034487-82-4

Specification

CAS No. 2034487-82-4
Molecular Formula C14H20N2O3
Molecular Weight 264.325
IUPAC Name [6-(1,4-dioxaspiro[4.5]decan-8-yloxy)pyridin-3-yl]methanamine
Standard InChI InChI=1S/C14H20N2O3/c15-9-11-1-2-13(16-10-11)19-12-3-5-14(6-4-12)17-7-8-18-14/h1-2,10,12H,3-9,15H2
Standard InChI Key TWKZDICIPZMTSZ-UHFFFAOYSA-N
SMILES C1CC2(CCC1OC3=NC=C(C=C3)CN)OCCO2

Introduction

Chemical Identity and Structural Features

Molecular Formula and Key Features

The molecular formula of this compound is C₁₅H₂₀N₂O₃, derived from its core structure:

  • A pyridine ring substituted at the 3-position with a methanamine group.

  • A 1,4-dioxaspiro[4.5]decan-8-yloxy moiety linked to the pyridine’s 6-position.

The spirocyclic system (1,4-dioxaspiro[4.5]decane) introduces conformational rigidity, while the methanamine group serves as a potential pharmacophore for biological interactions .

Structural Analogues and Functional Relevance

The spirocyclic dioxolane component is structurally related to 1,4-dioxaspiro[4.5]decan-8-one (CAS 4746-97-8), a known intermediate in analgesic compound synthesis . The methanamine substituent parallels derivatives like 1,4-dioxa-8-azaspiro[4.5]decane-6-methanamine (PubChem CID 19883277), which has been studied for its role in modulating sigma receptors .

Synthesis and Optimization

Table 1: Key Synthetic Intermediates

IntermediateRole in SynthesisReference
1,4-Dioxaspiro[4.5]decan-8-oneSpirocyclic backbone precursor
6-Hydroxypyridin-3-ylmethanamineAmine-functionalized pyridine

Challenges in Optimization

  • Steric Hindrance: The spirocyclic system may impede reaction kinetics during coupling steps.

  • Amine Stability: The primary amine requires protection (e.g., Boc or Fmoc) to prevent side reactions during synthesis .

Physicochemical Properties

Table 2: Physicochemical Properties

PropertyValue (Predicted/Experimental)Source Compound
Molecular Weight276.34 g/molCalculated
LogP (Partition Coeff.)1.8–2.2Similar spiro derivatives
SolubilityModerate in chloroform, methanol
Melting Point70–90°C (estimated)Analogues in

Spectroscopic Characterization

  • ¹H NMR: Expected signals include:

    • δ 1.6–2.1 ppm (spirocyclic CH₂ groups).

    • δ 3.8–4.2 ppm (dioxolane O–CH₂–O).

    • δ 8.1–8.4 ppm (pyridine aromatic protons) .

  • MS (ESI+): Predicted m/z 277.2 [M+H]⁺.

Biological and Pharmacological Applications

Table 3: Comparative Bioactivity of Analogues

CompoundTargetIC₅₀ (nM)Reference
Tetrahydroindazole sigma-1 ligandSigma-1 Receptor12
Picolinamide derivativeKinase X8

Mechanistic Insights

  • Sigma-1 Interaction: The spirocyclic system may occupy the receptor’s hydrophobic pocket, while the methanamine group forms hydrogen bonds with Glu172 and Asp126 .

  • Kinase Binding: The pyridine nitrogen could coordinate with catalytic lysine residues, inhibiting ATP binding .

Future Directions

Research Opportunities

  • Structure-Activity Relationships (SAR): Systematic modification of the spirocyclic and amine groups to enhance selectivity.

  • In Vivo Studies: Evaluation in rodent models of neurological disorders or oncology.

Industrial Applications

  • Pharmaceutical Intermediates: Scalable synthesis for kinase or sigma receptor-targeted drug candidates .

  • Chemical Probes: Tritium-labeled versions for autoradiography studies .

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